PBMC Proliferation Inhibition: 3.8-Fold Superiority Over Dihydrobonducellin and 3.0-Fold Over 4′-Demethyl Analog
In a direct head-to-head comparison of three homoisoflavonoids isolated from the same Agave sisalana extract, (±)-3,9-dihydroeucomin (4) inhibited PHA-activated human PBMC proliferation with an IC50 of 19.4 µM, compared with 73.8 µM for dihydrobonducellin (5) and 58.8 µM for 5,7-dihydroxy-3-(4′-hydroxybenzyl)-4-chromanone (7) [1]. The target compound is 3.8-fold more potent than dihydrobonducellin and 3.0-fold more potent than its 4′-demethyl analog under identical assay conditions. Cyclosporin A was used as a positive control at 6.25 µM [1]. The authors explicitly noted that if the C-4′ position was occupied by a hydroxyl group instead of a methoxyl group, the activity became 3-fold lower [1].
| Evidence Dimension | Inhibition of PHA-activated PBMC proliferation (IC50) |
|---|---|
| Target Compound Data | 19.4 µM (±)-3,9-dihydroeucomin |
| Comparator Or Baseline | Dihydrobonducellin (5): 73.8 µM; 5,7-dihydroxy-3-(4′-hydroxybenzyl)-4-chromanone (7): 58.8 µM |
| Quantified Difference | 3.8-fold more potent vs dihydrobonducellin; 3.0-fold more potent vs 4′-demethyl analog |
| Conditions | Human PBMC activated by phytohemagglutinin (PHA); proliferation determined by ³H-thymidine uptake; 3-day culture; cyclosporin A (6.25 µM) as positive control; n = 3 replicates |
Why This Matters
For researchers procuring homoisoflavonoids for immunomodulatory studies, selecting the 4′-methoxy-substituted compound rather than the 4′-hydroxy or 3′,4′-methylenedioxy analogs yields a 3- to 4-fold gain in potency, directly reducing the amount of compound required for in vitro assays and enabling detection of effects that may be missed with weaker analogs.
- [1] Chen PY, Kuo YC, Chen CH, et al. Isolation and Immunomodulatory Effect of Homoisoflavones and Flavones from Agave sisalana Perrine ex Engelm. Molecules. 2009;14(5):1789-1795. doi:10.3390/molecules14051789 View Source
